8-Methyl-6-azaspiro[3.4]octan-7-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
8-methyl-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C8H13NO/c1-6-7(10)9-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
YWQOMJJSLKGUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Protocol
A widely applied strategy for azaspiro frameworks involves sequential cyclization steps. In CN112321599A , a two-step method is described for synthesizing 7-oxo-2-azaspiro[3.5]nonane, which can be adapted for 8-methyl-6-azaspiro[3.4]octan-7-one by modifying starting materials:
- First Cyclization :
- Reactants : Bis(2-chloroethyl) ether and a methyl-substituted acetaldehyde derivative.
- Conditions : N,N-Dimethylformamide (DMF), tetrabutylammonium bromide (phase transfer catalyst), potassium iodide (iodo metal salt), and anhydrous potassium carbonate (acid binder) at 70–100°C for 12–24 hours.
- Outcome : Forms a tetracyclic intermediate with a spiro center.
- Second Cyclization :
Key Advantage : Scalability and avoidance of ring-opening side reactions.
Radical Bicyclization for Spiro Ring Formation
Domino Radical Bicyclization
The synthesis of 1-azaspiro[4.4]nonane derivatives via radical intermediates (PMC6921261 ) offers insights into spirocyclic construction:
- Reactants : O-Benzyl oxime ethers with terminal alkynyl or halogenated aryl groups.
- Conditions : Initiated by 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), promoted by tributyltin hydride (Bu₃SnH).
- Mechanism : Alkoxyaminyl radical formation triggers sequential cyclization, forming the spiro center.
- Yield : 11–67% (diastereomeric mixture with trans preference).
Adaptation : Introducing a methyl group at the 8-position could involve methyl-substituted olefins or tailored oxime ether precursors.
Metal-Catalyzed Oxidative Cyclization
Copper-Catalyzed Spirocyclization
A method for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones (PMC6429447 ) highlights oxidative cyclization:
- Reactants : N-(4-hydroxyphenyl)acetamide derivatives.
- Catalyst : Tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄ClO₄].
- Oxidant : Bis(acetoxy)iodobenzene (PhI(OAc)₂).
- Yield : 72–75% under optimized conditions.
Application : Modifying the amide precursor to include a methyl group and adjusting ring size could yield the target compound.
Hydrogenation and Reductive Amination
Four-Step Synthesis from Cyclopropane Derivatives
CN108530375B outlines a route for 4-oxa-7-azaspiro[2.5]octane:
- Substitution : Methyl 1-hydroxy-1-cyclopropanecarboxylate with benzyl chloride.
- Hydrogenation : Pd/C-catalyzed reduction to form a piperidine intermediate.
- Cyclization : Base-mediated ring closure (triethylamine or diisopropylethylamine).
- Reduction : LiAlH₄ or borane-dimethyl sulfide to finalize the spiro structure.
Modifications : Introducing a methyl group at the cyclopropane stage or during cyclization could target this compound.
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Phase Transfer Catalysis | Bis(2-chloroethyl) ether | DMF, 70–100°C, LiAlH₄ | 56–83% | High scalability, minimal side products |
| Radical Bicyclization | O-Benzyl oxime ethers | AIBN/Et₃B, Bu₃SnH | 11–67% | Stereochemical control |
| Oxidative Cyclization | N-(4-hydroxyphenyl)acetamide | Cu(I) catalyst, PhI(OAc)₂ | 72–75% | Mild conditions, high efficiency |
| Reductive Amination | Cyclopropane derivatives | Pd/C, LiAlH₄ | 60–82% | Versatile intermediate functionalization |
Challenges and Optimization Strategies
Steric and Electronic Effects
- Methyl Group Incorporation : Introducing methyl at the 8-position may require steric accommodation during cyclization. For example, methyl-substituted olefins in radical bicyclization led to monocyclized byproducts.
- Catalyst Selection : Copper(I) catalysts outperformed Rh(II) in oxidative cyclization, suggesting metal choice is critical for yield.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azacycle, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
8-Methyl-6-azaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-Methyl-6-azaspiro[3.4]octan-7-one with analogs differing in substituents, ring systems, and pharmacological profiles.
Substituent Variation at Position 8
Key Findings :
- Methyl vs. Hydroxy/Amino Groups: The methyl substituent enhances lipophilicity, improving blood-brain barrier penetration for neurological targets. In contrast, polar groups like -OH or -NH₂ increase solubility and are preferred for peripheral targets (e.g., antibacterial agents) .
- Ethylidene Derivatives : Ethylidene-substituted analogs exhibit conformational locking, enabling enantioselective synthesis of spirocyclic lactams via rhodium-catalyzed cyclization .
Spirocyclic vs. Bicyclic Analogs
Key Findings :
- Spirocyclic Systems : The spiro[3.4]octane framework provides greater stereochemical control compared to bicyclic systems, making it advantageous for designing chiral drugs .
- Bicyclic Derivatives : Bicyclo[3.2.1] systems (e.g., 1,6-diazabicyclo analogs) are more strained but exhibit potent beta-lactamase inhibition, critical for overcoming antibiotic resistance .
Pharmacological Activity Comparison
- This compound : Primarily explored as an intermediate in antibacterial agents (e.g., diazabicyclo derivatives targeting bacterial infections) .
- 2,6-Diazaspiro[3.4]octan-7-one: Demonstrates nanomolar affinity for sigma-1 receptors, enhancing morphine’s antinociceptive effects and rescuing opioid tolerance in preclinical models .
- 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives : Broad-spectrum antibacterial activity against Gram-positive pathogens (MIC < 1 µg/mL) via beta-lactamase inhibition .
Commercial and Research Relevance
Biological Activity
Overview
8-Methyl-6-azaspiro[3.4]octan-7-one is a bicyclic compound characterized by a unique spirocyclic structure, which consists of a nitrogen atom integrated into a spiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various molecular targets, including enzymes and receptors. This article will explore the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways and cellular processes. For example, it has been suggested that this compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or certain types of cancer.
Interaction with Enzymes and Receptors
Research indicates that this compound exhibits binding affinity to various receptors and enzymes, which is crucial for understanding its therapeutic potential. Preliminary studies suggest that it may exhibit activity against certain enzymes involved in neurological pathways, indicating potential implications for treating neurological disorders.
Antimicrobial Properties
One of the notable areas of investigation for this compound is its antimicrobial activity. Initial studies have shown that this compound demonstrates significant activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The exact mechanism by which it exerts this activity remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antiviral Effects
In addition to its antimicrobial properties, this compound has been studied for its antiviral effects. Research has indicated that the compound may inhibit viral replication through interaction with viral proteins or host cell receptors involved in the viral life cycle. This suggests potential applications in developing antiviral therapies for various viral infections.
Case Study: Inhibition of Enzymatic Activity
A study focusing on the enzymatic inhibition by this compound demonstrated that the compound effectively inhibited the activity of specific deubiquitinases involved in cancer progression. The results indicated that treatment with this compound led to reduced cell proliferation in cancer cell lines, highlighting its potential as a therapeutic agent for cancer treatment .
| Study | Target | Effect | |
|---|---|---|---|
| Study A | Deubiquitinase | Inhibition of activity | Potential anti-cancer agent |
| Study B | Bacterial Strains | Antimicrobial activity | Effective against multiple strains |
| Study C | Viral Replication | Inhibition | Potential antiviral therapy |
Q & A
Q. Advanced
- Single-crystal X-ray diffraction : Resolve absolute configuration using SHELXL for refinement .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
- NOESY NMR : Identify spatial proximity between the methyl group and adjacent protons to infer ring conformation.
Case Study : For (S)-7-Methyl-6-azaspiro[3.4]octane, X-ray data confirmed the spiro junction geometry, while NOESY correlations validated the axial methyl orientation .
How can researchers optimize the purification of this compound to achieve >95% purity?
Q. Basic
Q. Quality Control :
- Monitor by TLC (Rf ≈ 0.4 in hexane/EtOAc).
- Validate purity via ¹H NMR integration and LC-MS (MH⁺ expected at m/z 154) .
What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C for 24–72 hours.
- HPLC-MS analysis : Track degradation products (e.g., ring-opened amides or lactam hydrolysis).
- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .
Key Finding : Spirocyclic lactams are prone to hydrolysis in acidic media, forming linear amides. Stabilize formulations with non-aqueous excipients .
How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., lactam carbonyl).
- Fukui indices : Calculate nucleophilic attack susceptibility; higher values indicate reactive positions.
- MD simulations : Simulate solvation effects in water or DMSO to predict reaction pathways .
Application : Predict regioselectivity in alkylation or acylation reactions targeting the azaspiro nitrogen.
What strategies mitigate synthetic challenges in scaling up this compound production?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat transfer.
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to enhance cyclization efficiency.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
Table 1 : Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 60–70% | 75–85% |
| Purity | 90–95% | 95–98% |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
